1H and 13C NMR spectrum data for 6-Amino-3-chloro-4-fluoro-1H-indazole
1H and 13C NMR spectrum data for 6-Amino-3-chloro-4-fluoro-1H-indazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Amino-3-chloro-4-fluoro-1H-indazole
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-3-chloro-4-fluoro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents.[1][2] Consequently, unambiguous structural elucidation is paramount for researchers, scientists, and drug development professionals. In the absence of published, assigned spectra for this specific molecule, this guide leverages fundamental NMR principles, substituent effect analysis, and data from analogous structures to present a robust, predictive interpretation. Furthermore, it outlines a validated, step-by-step experimental protocol for acquiring and confirming the structure using one- and two-dimensional NMR techniques, ensuring scientific integrity and reproducibility.
Introduction: The Role of NMR in Characterizing Privileged Scaffolds
The 1H-indazole core is a bicyclic heteroaromatic system that forms the foundation of numerous biologically active compounds, including kinase inhibitors used in oncology.[2] The precise arrangement of substituents on this core dictates its pharmacological activity, making its definitive characterization a critical step in the drug discovery pipeline. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide focuses on 6-Amino-3-chloro-4-fluoro-1H-indazole, a polysubstituted indazole with potential for further chemical exploration. Understanding its spectral fingerprint is essential for reaction monitoring, quality control, and interaction studies. This document serves as both a predictive reference and a practical manual for its empirical analysis.
Part 1: Theoretical Framework and Substituent Effects
The chemical shifts and coupling patterns in the NMR spectra of 6-Amino-3-chloro-4-fluoro-1H-indazole are governed by the electronic nature of the indazole ring system and the influence of its four distinct substituents.
Chemical Structure and Numbering Scheme:
Caption: IUPAC numbering for 6-Amino-3-chloro-4-fluoro-1H-indazole.
¹H NMR Spectral Analysis
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Aromatic Protons (H5, H7): The benzene portion of the indazole ring will display signals for two protons.
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H5: This proton is flanked by the electron-donating amino group at C6 and the electron-withdrawing fluorine at C4. The fluorine atom will induce a significant through-space and through-bond coupling (JHF). Therefore, the signal for H5 is predicted to be a doublet of doublets (dd).
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H7: This proton is adjacent to the electron-donating amino group at C6. Its signal is expected to be a simple doublet (d), arising from coupling to the fluorine at C4 (⁴JHF, a smaller four-bond coupling).
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Amino Protons (NH₂): The two protons of the amino group at C6 will typically appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature. These protons will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key confirmatory test.
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Indazole N-H Proton (H1): The proton on the N1 position of the pyrazole ring is also exchangeable and will likely appear as a very broad singlet at a downfield chemical shift, often above 10 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆.[4]
¹³C NMR Spectral Analysis
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Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Seven distinct carbon signals are expected.
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Substituent Effects: The chemical shifts will be heavily influenced by the attached groups. The amino group (C6) will cause an upfield (shielding) shift, while the chloro (C3) and fluoro (C4) groups will cause significant downfield (deshielding) shifts for the carbons they are attached to.
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Carbon-Fluorine Coupling (JCF): This is a defining feature of the ¹³C NMR spectrum. The fluorine atom at C4 will couple with several carbons in the ring. The largest coupling will be the one-bond coupling (¹JCF) for C4, which will appear as a large doublet. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will split the signals of C3, C3a, C5, and C7a, providing invaluable information for definitive assignment.
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Part 2: Predicted Spectroscopic Data
The following tables summarize the predicted NMR data for 6-Amino-3-chloro-4-fluoro-1H-indazole, based on the principles outlined above. These values are estimates for a spectrum recorded in DMSO-d₆.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H1 (N-H) | 12.5 - 13.5 | br s | - | Acidic proton on the pyrazole ring, characteristic of 1H-indazoles. |
| H7 | 7.20 - 7.40 | d | ⁴JHF ≈ 1-2 | Influenced by the adjacent C6-NH₂ group and shows small coupling to F. |
| H5 | 6.80 - 7.00 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 1-2 | Upfield shift due to adjacent NH₂. Split by ortho F and meta H7. |
| NH₂ | 5.00 - 5.50 | br s | - | Exchangeable protons; chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant(s) (J, Hz) | Rationale |
| C4 | 150 - 155 | d | ¹JCF ≈ 240-250 | Directly attached to fluorine, resulting in a large downfield shift and coupling. |
| C6 | 145 - 150 | s | - | Attached to the electron-donating amino group. |
| C7a | 138 - 142 | d | ³JCF ≈ 4-8 | Bridgehead carbon adjacent to the benzene ring. |
| C3 | 130 - 135 | d | ²JCF ≈ 12-18 | Attached to chlorine, deshielded. Shows two-bond coupling to F. |
| C3a | 120 - 125 | d | ²JCF ≈ 15-20 | Bridgehead carbon adjacent to the pyrazole ring. |
| C5 | 105 - 110 | d | ²JCF ≈ 20-25 | Shielded by the amino group at C6. |
| C7 | 95 - 100 | d | ⁴JCF ≈ 2-4 | Significantly shielded by the ortho-amino group. |
Part 3: A Validated Experimental Protocol for Structural Verification
To move from prediction to empirical fact, a structured experimental approach is required. The following protocol is designed to yield high-quality, unambiguous data.
Step 1: Sample Preparation
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Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It has excellent solubilizing power for many heterocyclic compounds and its residual proton signal (≈2.50 ppm) does not typically interfere with aromatic signals.[5][6] Importantly, its ability to form hydrogen bonds allows for the observation of exchangeable N-H and NH₂ protons.[4][7][8]
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Analyte Concentration: Dissolve 5-10 mg of 6-Amino-3-chloro-4-fluoro-1H-indazole in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C experiments on a modern spectrometer.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note that many high-quality deuterated solvents are now supplied with TMS.[9]
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Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming problems and ensure spectral quality.
Step 2: NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments from initial survey scans to advanced 2D correlations for complete structural assignment.
Caption: Recommended workflow for the complete NMR analysis of the target molecule.
Step 3: Spectrometer Parameters (400 MHz Example)
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¹H NMR:
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Pulse Program: Standard 1-pulse (zg30)
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Spectral Width: -2 to 16 ppm
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Acquisition Time: ~4 seconds
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Relaxation Delay (d1): 2 seconds
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Number of Scans: 8-16
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¹³C{¹H} NMR:
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Pulse Program: Proton-decoupled 1-pulse (zgpg30)
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Spectral Width: 0 to 180 ppm
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Acquisition Time: ~1.5 seconds
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Relaxation Delay (d1): 2 seconds
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Number of Scans: 1024-2048 (or more, depending on concentration)
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Step 4: Interpretation of 2D NMR Data
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HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial. It will show a direct correlation between each proton and the carbon it is attached to. For this molecule, it will definitively link the signals for H5 and H7 to their respective carbons, C5 and C7.
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HMBC (Heteronuclear Multiple Bond Correlation): This provides the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
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H5 correlating to C4, C6, and C7.
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H7 correlating to C5, C6, and C3a.
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The N-H proton (H1) correlating to C3, C7a, and C3a. These long-range connections, especially the correlations to the quaternary (non-protonated) carbons, allow for the unambiguous assignment of the entire carbon skeleton.
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Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 6-Amino-3-chloro-4-fluoro-1H-indazole. The defining spectral characteristics are expected to be the distinct patterns of the two aromatic protons (H5 and H7) and the extensive carbon-fluorine couplings observed in the ¹³C spectrum. While these predictions offer a strong basis for initial identification, the authoritative grounding of the structure must come from empirical data. By following the detailed experimental protocol herein, from meticulous sample preparation to the strategic application of 1D and 2D NMR experiments, researchers can confidently and accurately elucidate the structure of this and other similarly complex heterocyclic molecules.
References
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available from: [Link]
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ResearchGate. (2016, April 7). 13 C NMR of indazoles. Available from: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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IntechOpen. (2021, May 12). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available from: [Link]
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Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
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ResearchGate. (2025, September 29). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Available from: [Link]
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ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
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PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
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